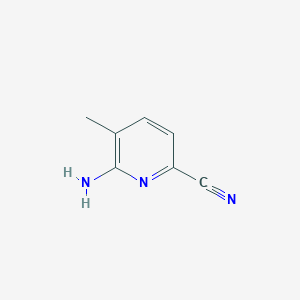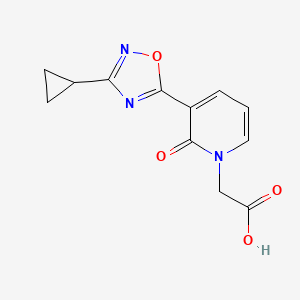
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and a sulfamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the hydroxy and sulfamoylphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may produce an amine derivative.
Applications De Recherche Scientifique
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate: Lacks the sulfamoyl group, which may affect its biological activity.
Methyl 2-(5-hydroxy-1-(2-nitrophenyl)-1H-pyrazol-3-yl)acetate: Contains a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Uniqueness
Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is unique due to the presence of both hydroxy and sulfamoyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H13N3O5S |
|---|---|
Poids moléculaire |
311.32 g/mol |
Nom IUPAC |
methyl 2-[3-oxo-2-(2-sulfamoylphenyl)-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C12H13N3O5S/c1-20-12(17)7-8-6-11(16)15(14-8)9-4-2-3-5-10(9)21(13,18)19/h2-6,14H,7H2,1H3,(H2,13,18,19) |
Clé InChI |
MVRUPPUZCDQVNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)


![(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B11783550.png)






![3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11783587.png)



